- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,
Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

929031-39-0 structure
Product name:2-Bromo-9,10-di(naphthalen-1-yl)anthracene
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene
- 2-Bromo-9,10-di(1-naphthyl)anthracene
- 2-BROMO-9,10-DI-1-NA
- 2-Bromo-9,10-di-1-naphthalenylanthracene
- 2-Bromo-9,10-di-1-phthalenylanthracene
- 2-Bromo-9,10-di-2-naphthalenylanthracene
- 2-bromo-9,10-dinaphthalen-1-ylanthracene
- 2-bromo-9,10-di-(1-naphthalenyl)anthracene
- 2-bromo-9,10-di-naphthalen-1-yl-anthracene
- 2-bromo-9,10-di-naphthalene-1-yl-anthracene
- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)
-
- MDL: MFCD13194903
- Inchi: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H
- InChI Key: LMXOZFCNVIVYSH-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1
Computed Properties
- Exact Mass: 508.08300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 35
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.367
- Boiling Point: 612.3 ℃ at 760 mmHg
- PSA: 0.00000
- LogP: 10.39590
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Security Information
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B997453-50mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 50mg |
$ 184.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 98% | 1g |
¥5486.00 | 2024-04-25 | |
abcr | AB505934-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€341.60 | 2025-02-09 | ||
Alichem | A219005599-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 1g |
$779.00 | 2023-08-31 | |
Cooke Chemical | BD8377047-1g |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 98% | 1g |
RMB 3588.00 | 2025-02-21 | |
Alichem | A219005599-250mg |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene |
929031-39-0 | 95% | 250mg |
$318.24 | 2023-08-31 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-21 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2025-02-25 | |
eNovation Chemicals LLC | D776030-1g |
2-Bromo-9,10-di(1-naphthyl)anthracene |
929031-39-0 | 95% | 1g |
$715 | 2024-07-20 | |
abcr | AB505934-1 g |
2-Bromo-9,10-di(1-naphthyl)anthracene; . |
929031-39-0 | 1g |
€395.80 | 2023-06-15 |
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Production Method
Synthetic Routes 1
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux
Reference
Synthetic Routes 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
1.2 -78 °C; 12 h, rt
1.3 Reagents: Water
1.4 Reagents: Potassium iodide , Sodium hypophosphite
1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt
1.6 Reagents: Water
Reference
- Heterocyclic compound and organic light-emitting device including the same, United States, , ,
Synthetic Routes 3
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,
Synthetic Routes 4
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Organic compound and organic light emitting device using the same, United States, , ,
Synthetic Routes 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Luminescent compounds and organic electroluminescent device, Korea, , ,
Synthetic Routes 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C
Reference
- Condensed compound and organic light-emitting diode including the same, United States, , ,
Synthetic Routes 7
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,
Synthetic Routes 8
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C
Reference
- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,
Synthetic Routes 9
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,
Synthetic Routes 10
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated
Reference
- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux
Reference
- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,
Synthetic Routes 12
Reaction Conditions
1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux
Reference
- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,
Synthetic Routes 13
Reaction Conditions
1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux
Reference
- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,
Synthetic Routes 14
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
1.2 -78 °C → rt; 1 h, rt
1.3 Reagents: Water
1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled
Reference
- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials
- 1-Naphthylboronic acid
- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-
- Lithium, 1-naphthalenyl-
- 1-Bromonaphthalene
- 2-Bromoanthraquinone
- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products
2-Bromo-9,10-di(naphthalen-1-yl)anthracene Related Literature
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

Purity:99%
Quantity:1g
Price ($):539.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

Purity:98%
Quantity:Company Customization
Price ($):Inquiry